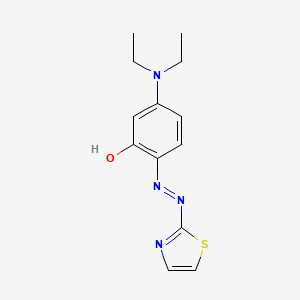
2-(2-Thiazolylazo)-5-diethylaminophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thiazolylazo)-5-diethylaminophenol is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Applications
1. Metal Ion Detection
The primary application of 2-(2-Thiazolylazo)-5-diethylaminophenol is in the detection and quantification of metal ions. It forms colored complexes with transition metals, which can be measured spectrophotometrically.
- Chromogenic Reactions : The compound reacts with metal ions such as Cu²⁺, Ni²⁺, and Co²⁺ to produce distinct color changes that can be quantitatively measured. This property is exploited in various analytical methods including:
- Flame Atomic Absorption Spectrometry (FAAS) : Used for the determination of trace metals in environmental samples.
- High-Performance Liquid Chromatography (HPLC) : Employed for the separation and analysis of metal complexes.
Table 1: Metal Ion Complexes Formed with this compound
| Metal Ion | Color of Complex | Detection Method |
|---|---|---|
| Cu²⁺ | Blue | Spectrophotometry |
| Ni²⁺ | Green | HPLC |
| Co²⁺ | Pink | FAAS |
2. Environmental Monitoring
The compound is utilized to monitor heavy metals in water bodies and soil samples. Its sensitivity allows for the detection of low concentrations of harmful metals, contributing to environmental safety assessments.
- Case Study : A study demonstrated the effectiveness of this compound in detecting lead contamination in drinking water. The method provided rapid results with a detection limit below regulatory thresholds.
Separation Techniques
1. Precolumn Derivatization
The compound serves as a precolumn derivatizing agent in chromatographic techniques. This enhances the separation efficiency of platinum group metals by modifying their chemical properties for better retention on chromatographic media.
- Research Findings : A study reported successful separation of platinum group metals using this compound as a derivatizing agent, highlighting its utility in complex sample matrices.
Pharmaceutical Applications
In pharmaceutical analysis, this compound is used to assess the purity and concentration of metal-containing drugs. Its ability to form stable complexes aids in quality control processes.
- Example Application : The compound has been applied to determine trace levels of heavy metals in herbal medicines, ensuring compliance with safety standards.
特性
CAS番号 |
10558-42-6 |
|---|---|
分子式 |
C13H16N4OS |
分子量 |
276.358 |
IUPAC名 |
3-(diethylamino)-6-(1,3-thiazol-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H16N4OS/c1-3-17(4-2)10-5-6-11(12(18)9-10)15-16-13-14-7-8-19-13/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChIキー |
AIPHJATYNYDDIY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C(=NNC2=NC=CS2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















